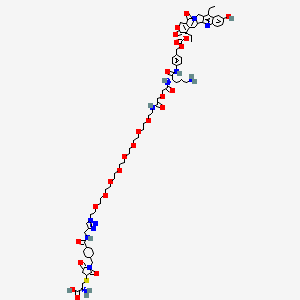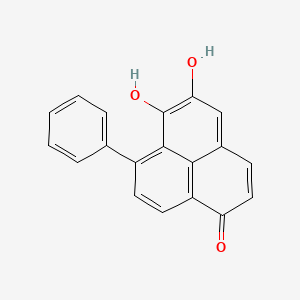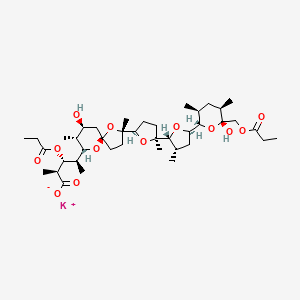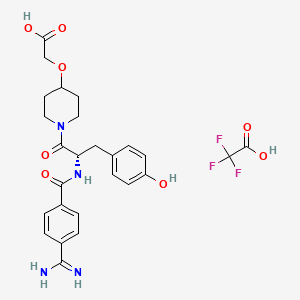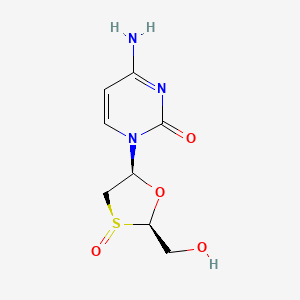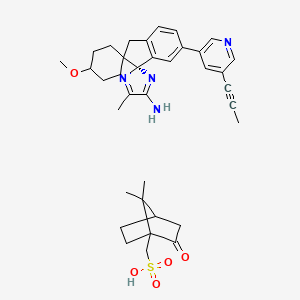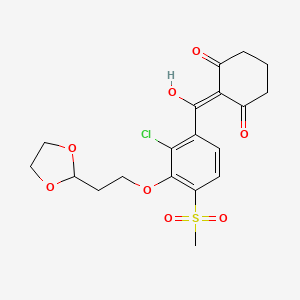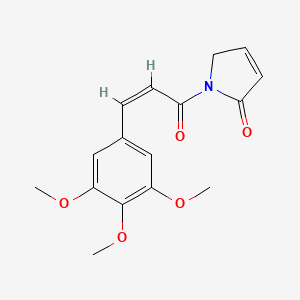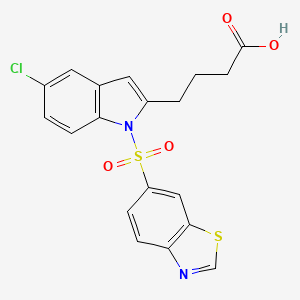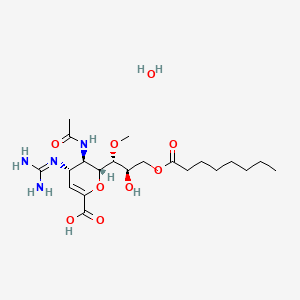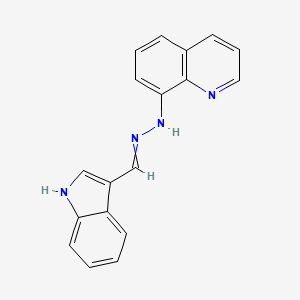
1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone
Descripción general
Descripción
Lenaldekar is a inhibitor of T-cell expansion and autoimmune encephalomyelitis.
Mecanismo De Acción
Target of Action
Lenaldekar, also known as N-(1H-indol-3-ylmethylideneamino)quinolin-8-amine or 1H-indole-3-carbaldehyde N-(8-quinolinyl)hydrazone, primarily targets T cells . It specifically blocks the proliferation of T cells in a dose-dependent manner . The IC50 value, which is the concentration of the drug that reduces the response by half, is 3 µM in CD3+, CD4+, and CD8+ cells .
Mode of Action
Lenaldekar interacts with its targets, the T cells, by blocking their proliferation . This interaction results in a cell cycle delay at the G2/M phase . It selectively induces apoptosis in human leukemic blasts . It’s also shown to block myelin-specific T cell responses, possibly via its interactions with the insulin-like growth factor-1 receptor .
Biochemical Pathways
Lenaldekar affects the PI3K/AKT/mTOR (P/A/mT) pathway, which is up-regulated in approximately 50% of T-ALL cases . It achieves this effect possibly via inactivation of the insulin-like growth factor 1 receptor (IGF1-R), which activates the P/A/mT pathway .
Análisis Bioquímico
Biochemical Properties
Lenaldekar interacts with various biomolecules, including enzymes and proteins, to exert its effects. It has been found to cause dephosphorylation of members of the PI3 kinase/AKT/mTOR pathway . This interaction plays a crucial role in its biochemical reactions .
Cellular Effects
Lenaldekar has significant effects on various types of cells and cellular processes. It induces cell cycle delay at the G2/M phase and selectively induces apoptosis in human leukemic blasts . It has been shown to be active against all acute lymphoblastic leukemia cell lines .
Molecular Mechanism
The molecular mechanism of Lenaldekar involves its interactions with insulin-like growth factor-1 receptor . It diminishes the phosphorylation of T308 and S473 on Akt, however, its action is believed to be upstream of PI-3K/Akt .
Metabolic Pathways
Lenaldekar is involved in various metabolic pathways. It interacts with the PI3 kinase/AKT/mTOR pathway
Propiedades
IUPAC Name |
N-(1H-indol-3-ylmethylideneamino)quinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-2-8-16-15(7-1)14(11-20-16)12-21-22-17-9-3-5-13-6-4-10-19-18(13)17/h1-12,20,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMFOQYHZJSYJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=CC4=C3N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


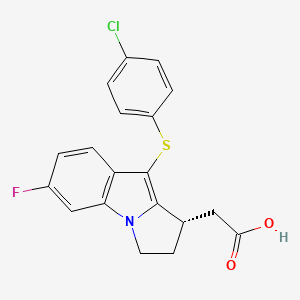
![[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 2-ethylsulfanyl-1,2-dihydropyridine-3-carboxylate](/img/structure/B608435.png)
